Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a carboxylate ester functional group at the third position. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
Target of Action
The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation and cancer immunotherapy .
Mode of Action
This compound acts as an inhibitor of the PD-1/PD-L1 interaction . It binds to these proteins, preventing them from interacting and thereby disrupting the immune checkpoint pathway . This allows immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . This pathway is crucial for limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat . By inhibiting this pathway, the compound reinvigorates exhausted immune cells, enabling them to detect and eliminate tumor cells .
Result of Action
The inhibition of the PD-1/PD-L1 interaction by this compound allows the host immune cells to detect and eliminate previously “hidden” cancers . This can lead to tumor regression and remission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound inhibits the activity of both MAO-A and MAO-B, leading to increased levels of neurotransmitters such as dopamine and serotonin . Additionally, this compound can interact with dopamine receptors, influencing dopamine metabolism and signaling pathways .
Cellular Effects
This compound has various effects on different cell types and cellular processes. It has been shown to exert neuroprotective effects by inhibiting oxidative stress and reducing the production of free radicals . This compound also influences cell signaling pathways, particularly those involving dopamine and serotonin, which can affect gene expression and cellular metabolism . In models of diabetic neuropathic pain, this compound has demonstrated the ability to reverse mechanical allodynia and thermal hyperalgesia, suggesting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. It binds to and inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can enhance mood and cognitive function. Additionally, this compound interacts with dopamine receptors, modulating dopamine signaling and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its neuroprotective effects and continues to inhibit oxidative stress and free radical production
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective and antidepressant-like effects . At higher doses, it can lead to adverse effects such as toxicity and altered neurotransmitter levels . In diabetic neuropathic pain models, this compound demonstrated dose-dependent reversal of pain symptoms, with optimal effects observed at moderate doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which converts it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity and affinity for specific tissues, leading to its accumulation in certain areas such as the brain . This selective distribution is crucial for its neuroprotective and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the mitochondrial-synaptosomal fraction of cells, where it interacts with enzymes and proteins involved in neurotransmitter metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of this compound is essential for its neuroprotective and biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The carboxylate ester group can then be introduced through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted tetrahydroisoquinoline derivatives with various functional groups.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylate ester group, making it less versatile in synthetic applications.
Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Contains additional methoxy groups, which can influence its chemical reactivity and biological activity.
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The carboxamide group provides different hydrogen-bonding capabilities compared to the carboxylate ester.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGWXICCHJHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000757 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79815-19-3, 57060-86-3 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Ethyl N-(diphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates?
A: While the provided abstracts don't delve into specific applications, the synthesis of Ethyl N-(diphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates [, ] likely serves as a stepping stone in broader chemical research. This compound class, containing a tetrahydroisoquinoline core, is often found in natural products and pharmaceuticals. Therefore, developing efficient synthetic routes to these compounds is crucial for exploring their potential biological activity and developing new drugs.
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